1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chloro-4-methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the aromatic ring is functionalized with the chloro and methyl groups.
Attachment of the Indole Derivative: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-3-{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,4-dione: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-3-4-15(9-18(13)23)26-21(27)11-20(22(26)28)24-8-7-14-12-25-19-6-5-16(29-2)10-17(14)19/h3-6,9-10,12,20,24-25H,7-8,11H2,1-2H3 |
InChI Key |
LCCWXBJQUAEVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC)Cl |
Origin of Product |
United States |
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